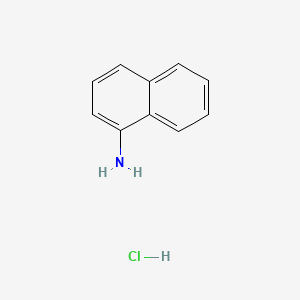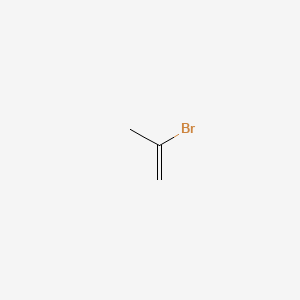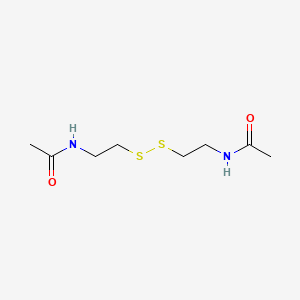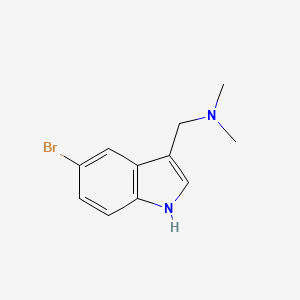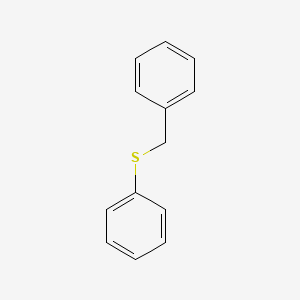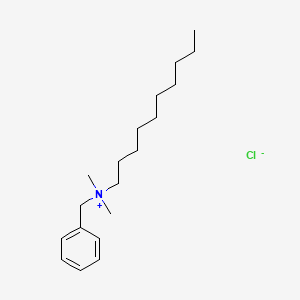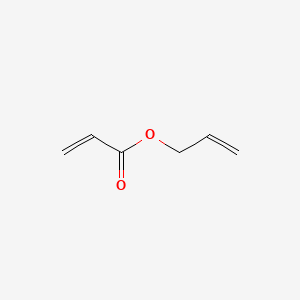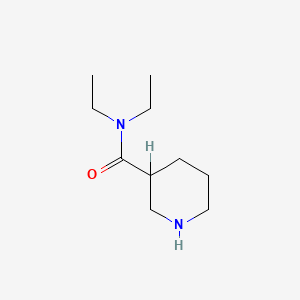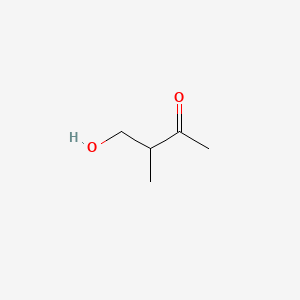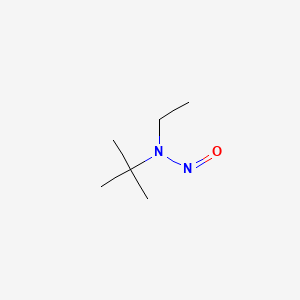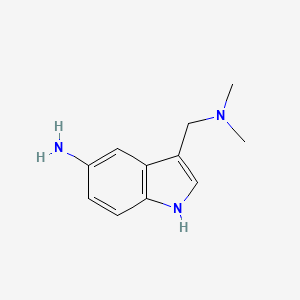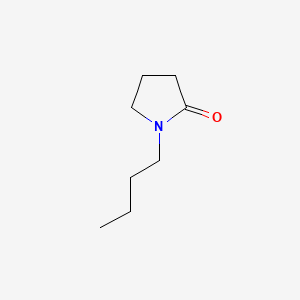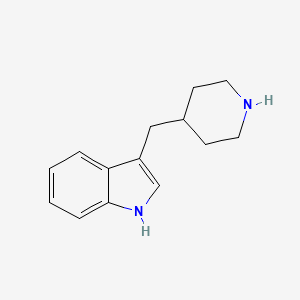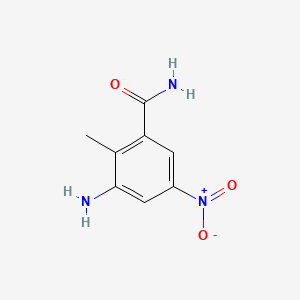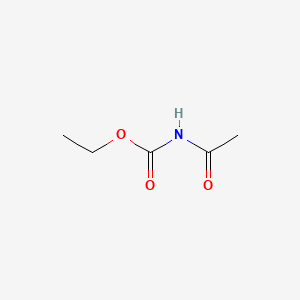
Acetylurethane
描述
Synthesis Analysis
The synthesis of acetylurethane-like compounds often involves complex chemical reactions, including the formation of cyclophanes and polyurethane prepolymers. These processes may involve the use of diisocyanates and polyols, leading to the formation of urethane links, a key feature of polyurethane chemistry. For instance, the synthesis of metal-containing copolyurethanes showcases the versatility and complexity of urethane synthesis, incorporating metal ions into the polymer structure to modify its properties (Jayakumar, Lee, & Nanjundan, 2003).
Molecular Structure Analysis
The molecular structure of compounds like acetylurethane is critical in determining their chemical and physical properties. X-ray crystallography and NMR spectroscopy are among the techniques used to elucidate the structures of these compounds. For example, the study of the molecular structure of diferrocenylmethane derivatives sheds light on the effects of substituents on molecular configuration and electronic communication between metal centers in bimetallic complexes (Xie et al., 2011).
Chemical Reactions and Properties
Acetylurethane and related compounds participate in various chemical reactions that define their reactivity and potential applications. The acetylation reactions, for instance, play a significant role in modifying the activity and interaction of biomolecules, as observed in the study of glutamate dehydrogenase's structure and function (Colman & Frieden, 1966). These reactions highlight the intricate balance between structure and function in chemical systems.
Physical Properties Analysis
The physical properties of acetylurethane and similar compounds, such as thermal stability, solubility, and crystallinity, are crucial for their practical applications. The synthesis and characterization of poly(urethane-isocyanurate) materials, for example, demonstrate how the ratio of reactants and the presence of catalysts affect the thermal and mechanical properties of the resulting polymers, influencing their suitability for specific applications (Semsarzadeh & Navarchian, 2003).
Chemical Properties Analysis
The chemical properties of acetylurethane-related compounds, such as their reactivity towards other chemicals, their ability to form complex structures, and their stability under various conditions, are fundamental to understanding their behavior and potential uses. The study of acetylenic cyclophanes, for instance, reveals the synthetic challenges and opportunities in creating molecules with unique structural features and potential for application in liquid crystals and other materials (Collins, Yap, & Fallis, 2000).
科学研究应用
Enzymatic Activity and Interaction
Acetylation, a process involving compounds like acetylurethane, plays a critical role in the structure and function of certain enzymes. For example, the acetylation of beef liver glutamate dehydrogenase using acetic anhydride, a process akin to that involving acetylurethane, has shown significant changes in the enzyme's catalytic and regulatory properties. This includes alterations in dissociation constants and enzymatic activity, revealing the importance of acetyl groups in enzyme regulation and interaction with substrates (Colman & Frieden, 1966).
Biopolymer Applications
Acetylurethane-related compounds are integral in the development of biopolymers, such as chitin and chitosan, derived from N-acetyl-glucosamine. These materials are valuable in biomedical applications, including wound dressing, drug delivery, and tissue engineering. The chemical modifications, like acetylation, enhance solubility and functional properties, leading to broader applications in the medical field (Khor & Lim, 2003).
Poly(beta-hydroxybutyrate) Production
In microbial processes, acetylurethane-related compounds play a role in the dynamics of storage polymers like poly(beta-hydroxybutyrate) under varying substrate conditions. Understanding the kinetics of these processes, involving compounds like acetylurethane, is crucial in wastewater treatment and biological manufacturing processes (van Aalst-van Leeuwen et al., 1997).
Protein Modification in Cellular Metabolism
Acetylurethane-related acetylation is a significant regulatory mechanism in cellular processes, particularly in the metabolic function. This post-translational modification of proteins, including key enzymes in metabolic pathways, affects various cellular activities and can play a role in diseases and cellular regulation (Hirschey & Zhao, 2015).
Enhancing Functional Properties of Proteins
Acetylation, related to acetylurethane chemistry, is used to improve the functional properties of proteins like glutenin and gliadin. This modification affects their solubility, absorption, and emulsifying properties, making them more suitable for diverse food applications (Majzoobi et al., 2012).
安全和危害
属性
IUPAC Name |
ethyl N-acetylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-9-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLOFODTUXGHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180635 | |
| Record name | Carbamic acid, acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylurethane | |
CAS RN |
2597-54-8 | |
| Record name | Carbamic acid, N-acetyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, acetyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLETHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8F18KW903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



